![molecular formula C9H11BrClN B1380006 2-(3-Bromophenyl)azetidine hydrochloride CAS No. 1461708-35-9](/img/structure/B1380006.png)
2-(3-Bromophenyl)azetidine hydrochloride
Overview
Description
“2-(3-Bromophenyl)azetidine hydrochloride” is a chemical compound with the IUPAC name 3-(2-bromophenyl)azetidine hydrochloride . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of azetidines, such as “2-(3-Bromophenyl)azetidine hydrochloride”, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The approach is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenyl)azetidine hydrochloride” can be determined using various detection methods such as FT-IR, 1H NMR, 13C NMR, and MS .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Bromophenyl)azetidine hydrochloride” include a molecular weight of 248.55 . Further details about its physical and chemical properties are not explicitly mentioned in the retrieved sources.
Scientific Research Applications
Anticancer Research
Azetidine compounds, including 2-(3-Bromophenyl)azetidine hydrochloride, have shown potential in anticancer research due to their ability to interfere with cancer cell proliferation and survival mechanisms. They are being studied for their efficacy in targeting specific cancer pathways and their use in combination therapies .
Antibacterial and Antimicrobial Activities
These compounds exhibit antibacterial and antimicrobial properties, making them valuable in the development of new antibiotics and antimicrobial agents. Research is ongoing to understand their mechanisms of action and to enhance their efficacy against resistant strains .
Central Nervous System Disorders
Azetidines are explored for their therapeutic potential in treating central nervous system disorders, including schizophrenia and other psychiatric conditions. Their unique structure allows them to cross the blood-brain barrier and interact with neural receptors .
Antimalarial Applications
The azetidine moiety has been identified as a promising scaffold for antimalarial drug development. Studies are focused on optimizing these compounds to improve their selectivity and potency against malaria parasites .
Anti-inflammatory and Analgesic Effects
Research into the anti-inflammatory and analgesic effects of azetidine derivatives is aimed at discovering new treatments for inflammatory diseases and pain management without the side effects associated with current medications .
Antiviral Research
The exploration of azetidine compounds in antiviral research is driven by their potential to inhibit viral replication and entry into host cells. This includes studies on their effectiveness against a range of viruses .
Antioxidant Properties
Azetidines are being investigated for their antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases and in protecting cells from free radical damage .
Drug Discovery and Development
The structural features of azetidines make them attractive candidates in drug discovery, where they are used as motifs for synthesizing novel therapeutic agents with improved pharmacokinetic profiles .
Safety and Hazards
“2-(3-Bromophenyl)azetidine hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral] . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection and ensuring adequate ventilation .
Future Directions
Azetidines, such as “2-(3-Bromophenyl)azetidine hydrochloride”, have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The synthesis, reactivity, and application of azetidines have seen remarkable advances, and future directions will likely continue to explore these areas .
properties
IUPAC Name |
2-(3-bromophenyl)azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7(6-8)9-4-5-11-9;/h1-3,6,9,11H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPQPMVNKHTADW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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